molecular formula C9H11BrClNO B2688454 8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE CAS No. 1955562-11-4

8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE

Cat. No.: B2688454
CAS No.: 1955562-11-4
M. Wt: 264.55
InChI Key: GQVQWQSPIBHZSG-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is an organic compound with the molecular formula C9H11BrClNO It is a derivative of benzopyran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with malonic anhydride to form a benzopyranone compound. This intermediate is then reacted with an amine to produce chroman-4-ylamine . The bromination of this intermediate yields 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized benzopyran derivatives .

Scientific Research Applications

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVQWQSPIBHZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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